molecular formula C10H14N2O2 B11773088 Ethyl-5-amino-2,3-dimethylisonicotinate

Ethyl-5-amino-2,3-dimethylisonicotinate

Cat. No.: B11773088
M. Wt: 194.23 g/mol
InChI Key: UCWVCOHXNOGJGJ-UHFFFAOYSA-N
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Description

Ethyl-5-amino-2,3-dimethylisonicotinate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid, featuring an ethyl ester group, an amino group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-5-amino-2,3-dimethylisonicotinate typically involves the esterification of isonicotinic acid followed by the introduction of amino and methyl groups. One common method involves the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by catalytic amination and alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl-5-amino-2,3-dimethylisonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Ethyl-5-amino-2,3-dimethylisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl-5-amino-2,3-dimethylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl-5-amino-2,3-dimethylisonicotinate can be compared with other similar compounds, such as:

    Ethyl-5-amino-2-methylnicotinate: This compound has a similar structure but lacks one of the methyl groups.

    Ethyl-5-amino-3-methylisonicotinate: Similar but with a different methyl group position.

    Ethyl-5-aminoisonicotinate: Lacks both methyl groups, making it less complex.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 5-amino-2,3-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-6(2)7(3)12-5-8(9)11/h5H,4,11H2,1-3H3

InChI Key

UCWVCOHXNOGJGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1N)C)C

Origin of Product

United States

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